molecular formula C6H13N3O4S B1382991 4-Methanesulfonylmorpholine-2-carbohydrazide CAS No. 1803597-61-6

4-Methanesulfonylmorpholine-2-carbohydrazide

Cat. No. B1382991
M. Wt: 223.25 g/mol
InChI Key: MAJJLAGICSPVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonylmorpholine-2-carbohydrazide is a chemical compound with the molecular formula C6H13N3O4S and a molecular weight of 223.25 g/mol . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of carbohydrazide, a related compound, has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .


Chemical Reactions Analysis

Carbohydrazide, a related compound, has been used in the field of organic synthesis for the fine chemicals and medicine . It has been used to design a variety of energetic coordination compounds with explosive properties .

Scientific Research Applications

Inhibition and Enzyme Reaction Studies

4-Methanesulfonylmorpholine-2-carbohydrazide, as a derivative of methanesulfonyl compounds, may be involved in studies of enzyme reactions. For instance, Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, sulfonylating a group near the enzyme's anionic site (Kitz & Wilson, 1963). This is indicative of the potential use of 4-Methanesulfonylmorpholine-2-carbohydrazide in similar biochemical studies.

Complex Formation and Spectroscopy

Structural and spectroscopic analysis of methanesulfonic acid derivatives has been conducted, such as the study of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with triazabicyclo[4.4.0]dec-5-ene, showing ion pair formation and hydrogen bonding with sulfonyl oxygens (Binkowska et al., 2001). These findings suggest the potential for 4-Methanesulfonylmorpholine-2-carbohydrazide to form structurally complex molecules, useful in various chemical analyses.

Synthesis and Biological Evaluation

The synthesis of compounds related to 4-Methanesulfonylmorpholine-2-carbohydrazide, such as N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, and their biological evaluation for enzyme inhibition activities have been reported (Khalid, Rehman & Abbasi, 2014). This indicates the relevance of 4-Methanesulfonylmorpholine-2-carbohydrazide in synthesizing new compounds with potential biological activities.

Safety And Hazards

The safety data sheet for carbohydrazide, a related compound, indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also toxic to aquatic life .

properties

IUPAC Name

4-methylsulfonylmorpholine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4S/c1-14(11,12)9-2-3-13-5(4-9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJLAGICSPVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonylmorpholine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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